2-(Chloromethyl)pyrazine
Overview
Description
2-(Chloromethyl)pyrazine is an organic compound with the molecular formula C5H5ClN2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the six-membered ring.
Mechanism of Action
Target of Action
2-(Chloromethyl)pyrazine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is known to be an alkylating agent . Alkylating agents are a group of compounds that have the ability to introduce an alkyl group into biologically active molecules and thereby prevent their proper functioning.
Mode of Action
As an alkylating agent, this compound can interact with its targets by introducing an alkyl group . This interaction can lead to changes in the target molecule’s structure and function, potentially inhibiting its activity or altering its behavior.
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)pyrazine plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. The compound’s reactivity is primarily due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to mutations or other genetic modifications, which can subsequently alter gene expression. Additionally, the compound’s ability to modify proteins can impact cellular signaling pathways, potentially leading to changes in cell function and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the alkylation of nucleophilic sites on biomolecules. This can result in the inhibition or activation of enzymes, depending on the specific site of modification. For example, the alkylation of active sites on enzymes can inhibit their catalytic activity, while modification of regulatory sites can lead to enzyme activation. Additionally, the compound can induce changes in gene expression by interacting with DNA and altering transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including persistent changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and organ toxicity. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, leading to additional biochemical effects. The compound’s metabolism can also influence its overall biological activity, as the formation of metabolites can either enhance or reduce its effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its biological activity, as its localization within cells can determine the specific biomolecules it interacts with .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can modify proteins and affect cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)pyrazine can be synthesized through several methods. One common approach involves the chloromethylation of pyrazine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazine derivatives.
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid under specific conditions.
Reduction: Reduction reactions can convert this compound to pyrazine-2-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products:
- Substituted pyrazine derivatives
- Pyrazine-2-carboxylic acid
- Pyrazine-2-methanol
Scientific Research Applications
2-(Chloromethyl)pyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methylpyrazine: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromomethylpyrazine: Similar reactivity but with different electronic properties due to the presence of a bromine atom instead of chlorine.
2-(Hydroxymethyl)pyrazine: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness: 2-(Chloromethyl)pyrazine is unique due to its high reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its ability to form various substituted pyrazine derivatives enhances its utility in pharmaceutical and industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHPSQFCHUIFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068167 | |
Record name | Pyrazine, (chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39204-47-2 | |
Record name | (Chloromethyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39204-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, (chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Chloromethyl)pyrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57G47M2RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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